![molecular formula C12H16O B14735834 3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)- CAS No. 6268-90-2](/img/structure/B14735834.png)
3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-one, 4-(3-methylbicyclo[221]hept-5-en-2-yl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a bicyclic heptane ring fused with a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems.
類似化合物との比較
Similar Compounds
3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-: This compound has a similar bicyclic structure but with different substituents, leading to variations in reactivity and applications.
β-Ionone-5,6-epoxide: Another compound with a bicyclic structure, known for its use in fragrance and flavor industries.
Uniqueness
3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)- is unique due to its specific bicyclic structure and the presence of the butenone moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
6268-90-2 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
4-(3-methyl-2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-one |
InChI |
InChI=1S/C12H16O/c1-8(13)3-6-12-9(2)10-4-5-11(12)7-10/h3-6,9-12H,7H2,1-2H3 |
InChIキー |
YUGCMCNBXRSJKU-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC(C1C=CC(=O)C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


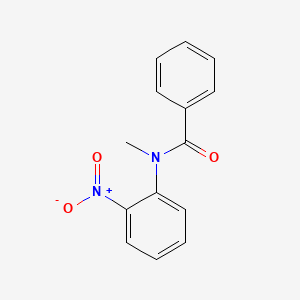
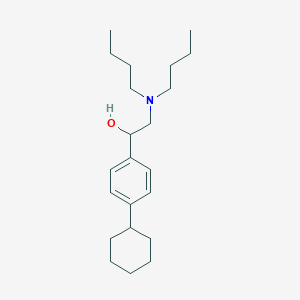
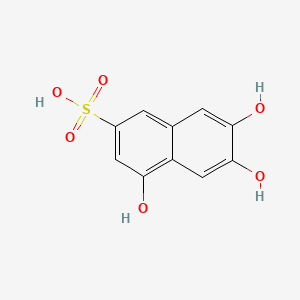

![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
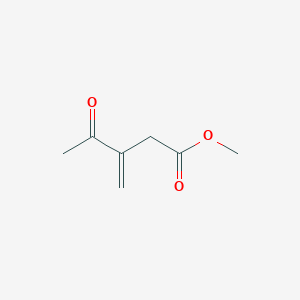
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)

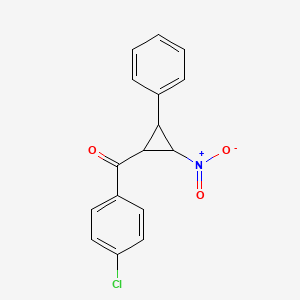
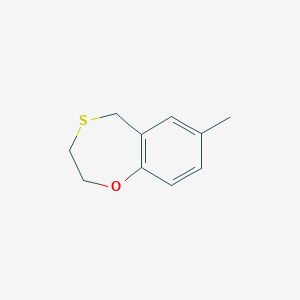
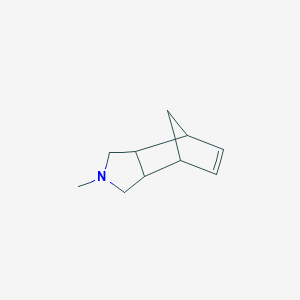

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
